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Compound Name:
Methyl 2-acetamido-3-

nitrobenzoate

Cat. No.: B181345 Get Quote

An In-Depth Technical Guide to Methyl 2-acetamido-3-nitrobenzoate: Properties, Synthesis,

and Applications

Abstract
Methyl 2-acetamido-3-nitrobenzoate is a highly functionalized aromatic compound of

significant interest to the chemical and pharmaceutical sciences. Its unique arrangement of an

acetamido, a nitro, and a methyl ester group on a benzene ring makes it a valuable and

versatile intermediate for the synthesis of complex heterocyclic structures and

pharmacologically active molecules. This guide provides a comprehensive overview of its

chemical and physical properties, a proposed, detailed protocol for its laboratory synthesis, an

analysis of its core reactivity, and a discussion of its potential applications in research and drug

development. The content is structured to provide researchers, scientists, and drug

development professionals with both foundational knowledge and practical, field-proven

insights into leveraging this compound for advanced organic synthesis.

Core Chemical Identity and Physicochemical
Properties
Methyl 2-acetamido-3-nitrobenzoate, identified by CAS Number 95067-27-9, is a key

synthetic building block.[1][2] The strategic placement of its functional groups dictates its

physical properties and chemical behavior. The presence of both hydrogen bond donors (the N-
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H of the amide) and acceptors (the carbonyl and nitro oxygens) influences its melting point and

solubility characteristics.

Table 1: Chemical Identifiers and Properties

Property Value Source

IUPAC Name
methyl 2-acetamido-3-
nitrobenzoate

[3]

CAS Number 95067-27-9 [1][2][3][4]

Molecular Formula C₁₀H₁₀N₂O₅ [3][5]

Molecular Weight 238.20 g/mol [3][5]

Melting Point 121-122 °C [5]

| Storage | Room temperature, sealed, dry environment |[5] |

Spectroscopic Profile: A Predictive Analysis
While dedicated, published spectra for Methyl 2-acetamido-3-nitrobenzoate are not widely

available, a robust spectroscopic profile can be predicted based on the well-established

principles of NMR, IR, and MS analysis for its constituent functional groups. This predictive

approach is crucial for researchers to validate the synthesis and purity of the compound in a

laboratory setting.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present.[6] The

spectrum of this molecule would be characterized by several strong, distinct absorption bands.

Table 2: Predicted IR Absorption Bands
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Functional Group Bond
Predicted
Absorption Range
(cm⁻¹)

Rationale & Notes

Amide N-H stretch 3350-3250

A sharp to medium
peak, indicative of
the secondary
amide.

Aromatic C-H C-H stretch 3100-3000

Weaker absorptions

characteristic of sp² C-

H bonds.

Aliphatic C-H C-H stretch 3000-2850

Absorptions from the

methyl groups of the

ester and acetyl

moieties.

Ester Carbonyl C=O stretch ~1730

A strong, sharp peak.

Its position is

influenced by

conjugation with the

aromatic ring.

Amide Carbonyl C=O stretch (Amide I) ~1680

A strong, sharp peak,

typically at a lower

wavenumber than the

ester due to

resonance.

Nitro Group
N=O asymmetric

stretch
1550-1530

A very strong and

characteristic

absorption.

Nitro Group
N=O symmetric

stretch
1355-1315

A strong absorption,

confirming the

presence of the nitro

group.[6]
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| Amide N-H Bend | N-H bend (Amide II) | 1550-1510 | A medium to strong band, may overlap

with the nitro stretch. |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR would provide a clear map of the electronic environment of the hydrogen atoms,

confirming the substitution pattern and the presence of all key components. The aromatic

region would be particularly informative due to the deshielding effects of the nitro and carbonyl

groups.

Aromatic Protons (3H): Expected in the δ 7.5-8.5 ppm range. The specific coupling patterns

(doublets, triplets) would confirm the 1,2,3-substitution pattern.

Amide Proton (1H): A broad singlet, typically in the δ 8.0-9.5 ppm range, whose chemical

shift can be concentration and solvent dependent.

Ester Methyl Protons (3H): A sharp singlet expected around δ 3.9 ppm.

Acetyl Methyl Protons (3H): A sharp singlet expected around δ 2.2 ppm.

Synthesis and Purification: A Practical Workflow
A robust and reproducible synthesis is paramount for obtaining high-purity material for research

and development. The most logical and efficient laboratory-scale synthesis of Methyl 2-
acetamido-3-nitrobenzoate involves the direct acetylation of its precursor, Methyl 2-amino-3-

nitrobenzoate.

Proposed Synthetic Pathway
This pathway leverages a common and high-yielding reaction. The amine precursor is readily

available, making this a practical choice for most laboratory settings.
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Caption: Proposed workflow for the synthesis of Methyl 2-acetamido-3-nitrobenzoate.
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Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Each step includes rationale, and the final

validation confirms the identity and purity of the product.

Objective: To synthesize Methyl 2-acetamido-3-nitrobenzoate via acetylation of Methyl 2-

amino-3-nitrobenzoate.

Materials:

Methyl 2-amino-3-nitrobenzoate (1.0 eq)

Acetic Anhydride (1.2 eq)

Pyridine (catalytic amount, or as solvent)

Dichloromethane (DCM) or Ethyl Acetate (reaction solvent)

1M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethanol and Deionized Water (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-

amino-3-nitrobenzoate (1.0 eq) in a suitable solvent like DCM. Add a catalytic amount of

pyridine.

Causality: Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the

acetic acid byproduct, driving the reaction to completion.

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride

(1.2 eq) dropwise to the stirred solution.
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Causality: The reaction is exothermic. Slow addition at a reduced temperature controls the

reaction rate, preventing potential side reactions and ensuring safety.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine

spot is consumed.

Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the reaction's

completion, preventing premature workup and ensuring maximum yield.

Aqueous Workup: Once complete, transfer the reaction mixture to a separatory funnel. Wash

sequentially with 1M HCl to remove pyridine, water, saturated NaHCO₃ solution to remove

excess acetic acid, and finally with brine.

Causality: Each wash is designed to remove specific impurities. The acid wash removes

the basic catalyst, while the base wash removes acidic byproducts, leading to a cleaner

crude product.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification and Validation
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum

amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.

Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal

formation.

Causality: Recrystallization is an effective technique for purifying crystalline solids. The

chosen solvent system (ethanol/water) ensures the product is soluble when hot but

sparingly soluble when cold, while impurities remain in solution or are removed during hot

filtration.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold ethanol/water, and dry under vacuum.
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Validation:

Determine the melting point of the dried crystals. A sharp melting point close to the

literature value (121-122 °C) indicates high purity.[5]

Acquire ¹H NMR and IR spectra and compare them against the predicted profiles (Section

2) to confirm the chemical structure.

Chemical Reactivity and Synthetic Utility
The utility of Methyl 2-acetamido-3-nitrobenzoate stems from the distinct reactivity of its three

functional groups, which can be manipulated selectively to build molecular complexity.

Nitro Group Reduction Ester Hydrolysis

Methyl 2-acetamido-3-nitrobenzoate

H₂, Pd/C or
SnCl₂, HCl

NaOH, H₂O/MeOH
then H₃O⁺

Methyl 2,3-diaminobenzoate
(Precursor to Benzimidazoles) 2-Acetamido-3-nitrobenzoic Acid

Click to download full resolution via product page

Caption: Key reactivity pathways of Methyl 2-acetamido-3-nitrobenzoate.

Reduction of the Nitro Group: This is arguably the most powerful transformation. The nitro

group can be selectively reduced to an amine using various conditions (e.g., catalytic

hydrogenation with Pd/C, or chemical reduction with SnCl₂/HCl). The resulting ortho-

phenylenediamine derivative is a classic precursor for the synthesis of benzimidazoles, a

privileged scaffold in medicinal chemistry found in numerous approved drugs.
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Hydrolysis of the Ester and Amide: Standard saponification conditions (e.g., NaOH in

aqueous methanol) will hydrolyze the methyl ester to a carboxylate. More forcing acidic or

basic conditions would be required to hydrolyze the more stable amide bond. This differential

reactivity allows for selective manipulation.

Applications in Drug Discovery: Its primary role is as an intermediate. After reduction of the

nitro group, the resulting diamine can be cyclized with various electrophiles to generate

libraries of heterocyclic compounds for screening. It is used in research to develop novel

compounds with potential antimicrobial, anti-inflammatory, or antioxidant properties.[5]

Safety, Handling, and Storage
Proper handling of Methyl 2-acetamido-3-nitrobenzoate is essential for laboratory safety.

According to its Safety Data Sheet, the compound presents a specific health hazard.

GHS Classification: Acute toxicity, Oral (Category 4).[1]

Hazard Statement: H302 - Harmful if swallowed.[1]

Precautionary Measures:

P264: Wash hands and any exposed skin thoroughly after handling.[1]

P270: Do not eat, drink or smoke when using this product.[1]

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[1]

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or

chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a

chemical fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances.[1]

Conclusion
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Methyl 2-acetamido-3-nitrobenzoate is more than a simple chemical; it is an enabling tool for

innovation in organic synthesis and medicinal chemistry. Its well-defined physicochemical

properties, predictable spectroscopic signature, and straightforward synthesis make it an

accessible yet powerful intermediate. The strategic arrangement of its functional groups

provides chemists with multiple handles for selective chemical transformations, paving the way

for the construction of novel and complex molecular architectures. For researchers and drug

development professionals, a thorough understanding of this compound's properties and

reactivity is a key asset in the quest to design and synthesize the next generation of

therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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